molecular formula C7H5NO2 B1316487 furo[2,3-c]pyridin-7(6H)-one CAS No. 84400-98-6

furo[2,3-c]pyridin-7(6H)-one

Cat. No.: B1316487
CAS No.: 84400-98-6
M. Wt: 135.12 g/mol
InChI Key: SHSNAKRNZGOTJL-UHFFFAOYSA-N
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Description

Furo[2,3-c]pyridin-7(6H)-one is a heterocyclic compound that consists of a fused furan and pyridine ring system

Safety and Hazards

Furo[2,3-c]pyridin-7(6H)-one should be handled with care. It is advisable to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo[2,3-c]pyridin-7(6H)-one typically involves the construction of the fused ring system through various organic reactions. One common method is the Rh-catalyzed tandem reaction, which constructs the furo[2,3-c]pyridine-based structure . Another approach involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate to yield methyl 6H-furo[2,3-b]pyrrole-5-carboxylate, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-c]pyridin-7(6H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the ring system.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the ring system.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the ring system.

Mechanism of Action

The mechanism of action of furo[2,3-c]pyridin-7(6H)-one involves its interaction with specific molecular targets and pathways. For example, in its role as a photosensitizer, the compound generates reactive oxygen species (such as singlet oxygen and hydroxyl radicals) upon exposure to light, leading to the ablation of bacterial cells . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Furo[2,3-c]pyridin-7(6H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion pattern and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6H-furo[2,3-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-7-6-5(1-3-8-7)2-4-10-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSNAKRNZGOTJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90510845
Record name Furo[2,3-c]pyridin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84400-98-6
Record name Furo[2,3-c]pyridin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the photochemical reactivity of furo[2,3-c]pyridin-7(6H)-one?

A1: this compound demonstrates interesting photochemical behavior, particularly in its reactions with acrylonitrile. [] This reaction yields multiple products, including cyclobutane ring systems, highlighting the compound's potential for forming complex structures through [2+2] cycloaddition reactions. The specific products formed are influenced by the presence or absence of an N-methyl group on the this compound scaffold, indicating the importance of substituents in directing the regio- and stereochemical outcomes of these reactions. []

Q2: How has this compound been synthesized?

A2: The synthesis of this compound involves a multi-step process starting from 3-furoic acid chloride. [] This involves reduction to the corresponding aldehyde, followed by a condensation reaction to form β-(3-furyl)acrylic acid. [] Conversion to the acid azide and subsequent Curtius rearrangement lead to the formation of the desired this compound. [] This synthetic pathway provides a foundation for further exploration and modification of the furo[2,3-c]pyridine scaffold.

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